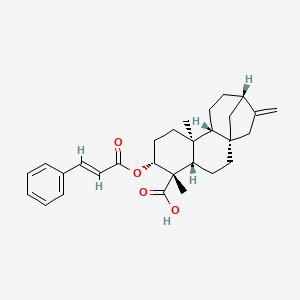

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H36O4 |

|---|---|

Molecular Weight |

448.6 g/mol |

IUPAC Name |

(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-14-methylidene-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C29H36O4/c1-19-17-29-16-13-22-27(2,23(29)11-10-21(19)18-29)15-14-24(28(22,3)26(31)32)33-25(30)12-9-20-7-5-4-6-8-20/h4-9,12,21-24H,1,10-11,13-18H2,2-3H3,(H,31,32)/b12-9+/t21-,22-,23-,24+,27+,28-,29+/m0/s1 |

InChI Key |

BJQOPHXIKHSJOP-ZWIHBTEUSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C)C4)(C)C(=O)O)OC(=O)/C=C/C5=CC=CC=C5 |

Canonical SMILES |

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O)OC(=O)C=CC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Potential of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid: A Technical Overview of a Promising Diterpenoid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Isolated from the leaves of Wedelia trilobata, the diterpenoid ent-3β-Cinnamoyloxykaur-16-en-19-oic acid stands as a molecule of significant interest within the scientific community. While direct and extensive research on this specific compound remains nascent, its structural relatives within the ent-kaurane class, also derived from Wedelia trilobata, have demonstrated a compelling range of biological activities. This technical guide consolidates the available information, drawing necessary parallels from closely related compounds to illuminate the potential therapeutic avenues of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Core Compound Profile

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a natural product identified as a constituent of the ethanolic extract of Wedelia trilobata. Its chemical structure is characterized by the tetracyclic ent-kaurane skeleton, a common motif in a variety of bioactive natural products.

Biological Activities of Structurally Related ent-Kaurane Diterpenoids

Due to a lack of specific studies on ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, this section summarizes the quantified biological activities of its parent compound, ent-kaur-16-en-19-oic acid, and other closely related derivatives. These findings provide a predictive framework for the potential bioactivities of the title compound.

Table 1: Quantitative Biological Activity of ent-Kaur-16-en-19-oic Acid and its Derivatives

| Compound | Biological Activity | Assay System | Quantitative Data |

| ent-Kaur-16-en-19-oic acid | Trypanocidal | Trypanosoma cruzi (trypomastigote form) | IC50: 1.66 mM |

| ent-Kaur-16-en-19-oic acid | Na+,K+-ATPase Inhibition | Rat brain crude enzyme | IC50: 2.2 x 10⁻⁵ M |

| ent-Kaur-16-en-19-oic acid | Cytotoxicity | K562 human leukemia cells | Moderate activity (specific data not provided) |

| ent-Kaur-16-en-19-oic acid | Antimicrobial | Enterococcus faecium | MIC: 6.25–12.50 μg/mL |

| ent-kaura-9(11),16-dien-19-oic acid | Antimicrobial | Staphylococcus aureus | MIC: 15.62 μg/mL |

| ent-kaura-9(11),16-dien-19-oic acid | Antimicrobial | Staphylococcus epidermidis | MIC: 7.81 μg/mL |

| ent-kaura-9(11),16-dien-19-oic acid | Fibroblast Viability | L929 mouse fibroblasts | 97% to 117% viability at 0.08-2.5 μg/mL |

Potential Mechanisms of Action: Insights from Analogs

Studies on stereoisomers and other derivatives of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid suggest that a primary mechanism of action for this class of compounds is the modulation of inflammatory pathways. Specifically, the inhibition of the NF-κB and MAPK signaling cascades has been identified as a key molecular event.

Anti-inflammatory Signaling Pathways

Research into compounds like (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid and 3α-Angeloyloxy-ent-kaur-16-en-19-oic acid has revealed their ability to suppress the production of pro-inflammatory mediators. This is achieved through the downregulation of key signaling proteins within the NF-κB and MAPK pathways. A proposed model for this inhibitory action is depicted below.

Dihydrofolate Reductase (DHFR) Inhibition

In silico studies on the stereoisomer, 3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid, have suggested a potential interaction with dihydrofolate reductase (DHFR). This enzyme is a critical target in the development of antimicrobial and anticancer agents. The computational models indicate that the carboxylic acid group at C-19 of the kaurane skeleton may form hydrogen bonds with key amino acid residues in the active site of DHFR, potentially leading to its inhibition.

Experimental Protocols

While specific protocols for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid are not available, the following methodologies are representative of the techniques used to evaluate the biological activities of related ent-kaurane diterpenoids.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This workflow outlines the general procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. The general steps are outlined below.

Future Directions and Conclusion

The current body of research strongly suggests that ent-kaurane diterpenoids from Wedelia trilobata are a promising source of bioactive compounds. While direct evidence for the biological activity of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is currently lacking, the data from its close analogs provide a strong rationale for its investigation as a potential anti-inflammatory, antimicrobial, and cytotoxic agent.

Future research should prioritize the in-depth biological evaluation of this specific molecule. Key areas of investigation should include:

-

Comprehensive screening for anti-inflammatory, antimicrobial, antiviral, and cytotoxic activities.

-

Elucidation of the precise molecular mechanisms of action, including validation of its effects on the NF-κB and MAPK pathways and its potential as a DHFR inhibitor.

-

In vivo studies to determine its efficacy and safety profile in animal models.

The exploration of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid holds significant promise for the discovery of novel therapeutic leads. This technical guide serves as a foundational resource to stimulate and guide further research into this intriguing natural product.

Unveiling ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, a kaurane (B74193) diterpenoid of interest for its potential biological activities. This document details the original isolation from its natural source, including the experimental protocols and spectroscopic data that were pivotal in its characterization.

Discovery and Natural Occurrence

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid was first reported as a naturally occurring compound isolated from the aerial parts of Wedelia trilobata (L.) Hitchc. (now accepted as Sphagneticola trilobata (L.) Pruski), a plant belonging to the Asteraceae family. The discovery was part of a broader phytochemical investigation of the plant, which also yielded a variety of other terpenoids. This compound has also been reported in Wedelia paludosa.

Physicochemical Properties

A summary of the key physicochemical properties of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₉H₃₆O₄ |

| Molecular Weight | 448.6 g/mol |

| CAS Number | 79406-10-3 |

| Appearance | White solid |

Experimental Protocols

The following sections detail the methodologies employed in the seminal work that first described the isolation and characterization of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Plant Material and Extraction

The initial step involved the collection and extraction of the plant material.

Plant Material: The aerial parts of Wedelia trilobata were collected, air-dried, and pulverized.

Extraction: The dried and powdered plant material was exhaustively extracted with ethanol (B145695) at room temperature. The resulting ethanolic extract was then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification Workflow

The crude extract was subjected to a multi-step chromatographic separation process to isolate the individual compounds.

Chromatographic Separation:

-

Initial Fractionation: The crude ethanolic extract was subjected to column chromatography on silica gel.

-

Gradient Elution: The column was eluted with a solvent gradient of increasing polarity, typically starting with petroleum ether and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Fractions were collected and monitored by thin-layer chromatography (TLC). Those showing the presence of diterpenoids were combined.

-

Final Purification: The combined fractions containing the compound of interest were further purified using preparative thin-layer chromatography (pTLC) to yield pure ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Structural Elucidation

The structure of the isolated compound was determined through a combination of spectroscopic techniques. The data obtained were compared with those of known kaurane diterpenoids to establish the final structure.

Spectroscopic Data

The following table summarizes the key spectroscopic data for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

| Spectroscopic Technique | Key Observations |

| ¹H-NMR | Signals corresponding to a cinnamoyl moiety, two tertiary methyl groups, an exocyclic methylene (B1212753) group, and a methine proton characteristic of the H-3 position bearing an ester group. |

| ¹³C-NMR | Resonances confirming the presence of 29 carbon atoms, including those of the kaurane skeleton and the cinnamoyl group. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular formula C₂₉H₃₆O₄. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of a carboxylic acid, an ester carbonyl group, and double bonds. |

Note: Detailed peak assignments for NMR data would be found in the original research publication.

Signaling Pathways and Biological Activities

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways directly modulated by ent-3β-Cinnamoyloxykaur-16-en-19-oic acid. However, related kaurane diterpenoids isolated from Wedelia species have been investigated for a range of biological activities, including anti-inflammatory and cytotoxic effects. Further research is required to elucidate the specific mechanisms of action for this particular compound.

As no specific signaling pathways have been elucidated, a diagrammatic representation cannot be provided at this time. Future research in this area will be critical to understanding the therapeutic potential of this molecule.

In-Depth Technical Guide: Spectroscopic Data of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, a kaurane (B74193) diterpenoid isolated from medicinal plants such as Wedelia trilobata. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and relevant biological context.

Spectroscopic Data

The structural elucidation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is based on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented here is compiled from published literature.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 4.75 | dd | 11.5, 4.5 |

| 15 | 2.65 | m | |

| 17a | 4.78 | s | |

| 17b | 4.72 | s | |

| 18 | 1.25 | s | |

| 20 | 0.88 | s | |

| 2' | 6.45 | d | 16.0 |

| 3' | 7.65 | d | 16.0 |

| 5', 9' | 7.52 | m | |

| 6', 7', 8' | 7.38 | m |

Note: The full proton assignment requires 2D NMR data for complete accuracy.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 39.4 | 16 | 155.9 |

| 2 | 27.2 | 17 | 103.0 |

| 3 | 80.5 | 18 | 28.9 |

| 4 | 37.9 | 19 | 181.5 |

| 5 | 56.9 | 20 | 15.5 |

| 6 | 21.6 | 1' | 166.5 |

| 7 | 41.3 | 2' | 118.5 |

| 8 | 43.8 | 3' | 144.8 |

| 9 | 57.1 | 4' | 134.4 |

| 10 | 39.7 | 5', 9' | 128.9 |

| 11 | 18.2 | 6', 8' | 128.1 |

| 12 | 33.1 | 7' | 130.3 |

| 13 | 43.9 | ||

| 14 | 39.8 | ||

| 15 | 49.2 |

Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Data |

| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H), 1715 (C=O, ester), 1695 (C=O, acid), 1635 (C=C), 1600, 1580, 1450 (aromatic C=C) |

| HRESIMS | m/z 448.2598 [M]⁺ (Calcd. for C₂₉H₃₆O₄, 448.2614) |

Experimental Protocols

The following sections detail the general methodologies for the isolation and spectroscopic analysis of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

The isolation of the target compound from plant material, such as the aerial parts of Wedelia trilobata, typically involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Chromatographic Separation: The chloroform or ethyl acetate fraction, which is likely to contain the diterpenoid, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Further Purification: Fractions containing the compound of interest are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Spectroscopic Analysis

The structural characterization of the isolated compound is performed as follows:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard. 2D NMR experiments, such as COSY, HSQC, and HMBC, are conducted to establish the complete proton and carbon assignments and the connectivity of the molecule.

-

Infrared Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer to determine the exact mass and molecular formula of the compound.

Logical Workflow and Biological Context

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of natural products like ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Caption: General workflow for natural product isolation and characterization.

Anti-inflammatory Signaling Pathway

Kaurane diterpenoids, including those isolated from Wedelia trilobata, have been reported to exhibit anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The diagram below provides a simplified representation of this inhibitory action.

Caption: Inhibition of NF-κB and MAPK pathways by the kaurane diterpenoid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid and related ent-kaurane diterpenoids, a class of natural products with significant therapeutic potential. This document outlines their chemical nature, biological activities, and mechanisms of action, with a focus on their anticancer and anti-inflammatory properties. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development in this area.

Introduction to ent-Kaurane Diterpenoids

ent-Kaurane diterpenoids are a large and structurally diverse family of natural products, with over 1300 compounds identified to date.[1][2] These tetracyclic diterpenes are characterized by a perhydrophenanthrene core fused to a cyclopentane (B165970) ring.[1][2] They are predominantly isolated from plants of the Isodon genus, but are also found in other families such as Asteraceae, Lamiaceae, and Euphorbiaceae.[1][3] A notable source of these compounds is Wedelia trilobata, from which this compound has been isolated.[4][5]

The biological activities of ent-kaurane diterpenoids are vast, with extensive research highlighting their potential as anticancer and anti-inflammatory agents.[2][3][6] Their mechanisms of action often involve the modulation of critical cellular signaling pathways, including NF-κB, PI3K/Akt/mTOR, and JNK.[7][8][9]

Quantitative Biological Activity Data

While specific quantitative data for the biological activity of this compound is not extensively available in public literature, the activities of structurally similar ent-kaurane diterpenoids provide valuable insights into its potential therapeutic effects. The following tables summarize the cytotoxic and anti-inflammatory activities of selected ent-kaurane diterpenoids.

Table 1: Cytotoxicity of ent-Kaurane Diterpenoids against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Isowikstroemin A | HL-60 | 0.9 | [6] |

| Isowikstroemin A | A549 | 2.1 | [6] |

| Isowikstroemin A | MCF-7 | 1.8 | [6] |

| Isowikstroemin B | HL-60 | 1.5 | [6] |

| Isowikstroemin B | A549 | 3.0 | [6] |

| Isowikstroemin C | HL-60 | 1.2 | [6] |

| Isowikstroemin C | A549 | 2.5 | [6] |

| Isowikstroemin D | HL-60 | 2.0 | [6] |

| Kongeniod A | HL-60 | 0.47 | [10] |

| Kongeniod B | HL-60 | 0.58 | [10] |

| Kongeniod C | HL-60 | 1.27 | [10] |

| Kamebakaurin | Molt4 | 5.00 | [1] |

| Oridonin | HepG2 | 25.7 | [11] |

| Eriocalyxin B | SW1116 | - | [1] |

| Compound 7h (enmein-type derivative) | A549 | 2.16 | [8] |

| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 | 27.3 ± 1.9 | |

| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hep-G2 | 24.7 ± 2.8 | |

| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 | 30.7 ± 1.7 |

Table 2: Anti-inflammatory Activity of ent-Kaurane Diterpenoids

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Xerophilusin A | NO Production | RAW 264.7 | 0.60 | [12] |

| Xerophilusin B | NO Production | RAW 264.7 | 0.23 | [12] |

| Longikaurin B | NO Production | RAW 264.7 | 0.44 | [12] |

| Xerophilusin F | NO Production | RAW 264.7 | 0.67 | [12] |

| Isowikstroemin A | NO Production | RAW 264.7 | - | [6] |

| Isowikstroemin B | NO Production | RAW 264.7 | - | [6] |

| Isowikstroemin C | NO Production | RAW 264.7 | - | [6] |

| Isowikstroemin D | NO Production | RAW 264.7 | - | [6] |

| Isowikstroemin G | NO Production | RAW 264.7 | - | [6] |

| Bezerraditerpene A | NO Production | RAW 264.7 | 3.21-3.76 | [13][14] |

| Bezerraditerpene B | NO Production | RAW 264.7 | 3.21-3.76 | [13][14] |

| ent-kaur-16-ene-3β,15β-diol | NO Production | RAW 264.7 | 3.21-3.76 | [13][14] |

Key Signaling Pathways and Mechanisms of Action

ent-Kaurane diterpenoids exert their biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[15][16] Many ent-kaurane diterpenoids have been shown to inhibit the activation of NF-κB.[7][12] This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.[12] Some compounds, like kamebakaurin, directly target the DNA-binding activity of the p50 subunit of NF-κB.[17]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[18][19] Dysregulation of this pathway is a hallmark of many cancers. Several ent-kaurane diterpenoids have demonstrated the ability to inhibit the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[8][20]

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathways, is activated in response to various cellular stresses and plays a critical role in apoptosis, inflammation, and cell differentiation.[21][22] Certain ent-kaurane diterpenoids can induce apoptosis in cancer cells through the activation of the JNK pathway, often mediated by an increase in reactive oxygen species (ROS).[9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of ent-kaurane diterpenoids.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][11]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., A549, HL-60, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

ent-Kaurane diterpenoid stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of the ent-kaurane diterpenoid in the culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Incubate the plate overnight in the incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity by Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of anti-inflammatory activity.

Materials:

-

RAW 264.7 murine macrophage cell line

-

96-well microtiter plates

-

Complete cell culture medium (DMEM with 10% FBS)

-

ent-Kaurane diterpenoid stock solution (in DMSO)

-

Lipopolysaccharide (LPS) solution

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solution

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Pre-treat the cells with various concentrations of the ent-kaurane diterpenoid for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control, a positive control (LPS only), and a blank (medium only).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition and the IC50 value.

Conclusion and Future Directions

ent-Kaurane diterpenoids, including the titular this compound, represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory therapies. Their diverse biological activities are attributed to their ability to modulate key cellular signaling pathways.

While a substantial body of research exists for this class of compounds, further investigation into the specific biological activities and mechanisms of action of this compound is warranted. Future studies should focus on:

-

Comprehensive Bioactivity Screening: Evaluating the cytotoxic and anti-inflammatory effects of this compound against a broader range of cancer cell lines and inflammatory models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this specific compound.

-

In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicity of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency and selectivity.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately aiming to translate the therapeutic potential of ent-kaurane diterpenoids into clinical applications.

References

- 1. ent-Kaurane diterpenoids from the plant Wedelia trilobata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. google.com [google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. broadpharm.com [broadpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 19. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. paulogentil.com [paulogentil.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

The Architecture of Nature's Scaffolds: A Technical Guide to the Biosynthesis of ent-Kaurane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Kaurane diterpenoids represent a vast and structurally diverse class of natural products, many of which exhibit significant biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. These tetracyclic molecules are fundamental intermediates in the biosynthesis of gibberellin plant hormones and serve as precursors to a wide array of specialized metabolites across the plant kingdom. A thorough understanding of their biosynthetic pathway is critical for harnessing their therapeutic potential through synthetic biology, metabolic engineering, and the development of novel pharmaceuticals. This guide provides an in-depth overview of the core biosynthetic pathway, quantitative enzymatic data, detailed experimental protocols, and visual workflows to facilitate further research and development.

The Core Biosynthetic Pathway

The journey to the complex ent-kaurane skeleton begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These building blocks are assembled into the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is the substrate for the committed steps in diterpenoid biosynthesis.

The formation of the characteristic tetracyclic ent-kaurane ring system is a two-step cyclization process catalyzed by a pair of dedicated diterpene synthases (diTPSs):

-

ent-Copalyl Diphosphate (B83284) Synthase (CPS): This Class II diTPS initiates the first cyclization. It protonates the terminal double bond of the linear GGPP, triggering a cascade that forms the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[1] This reaction is the first committed step in the biosynthesis of gibberellins.

-

ent-Kaurene (B36324) Synthase (KS): This Class I diTPS takes over from CPS, utilizing ent-CPP as its substrate. KS catalyzes a more complex series of rearrangements, including a 1,3-hydride shift and subsequent ring closures, to form the tetracyclic olefin, ent-kaurene.[2][3]

Following its formation, the ent-kaurene scaffold undergoes a variety of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes. A key enzyme in this "decorating" phase is:

-

ent-Kaurene Oxidase (KO): This multifunctional CYP (typically from the CYP701 family) catalyzes three successive oxidations at the C4α methyl group of ent-kaurene, converting it first to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid.[4][5] This acid is a crucial precursor for all gibberellins.

From ent-kaurenoic acid, or from ent-kaurene itself, a vast diversity of other ent-kaurane diterpenoids can be generated through the action of various hydroxylases, transferases, and other modifying enzymes, leading to the rich chemical diversity observed in nature.

Quantitative Data on Key Enzymes

The kinetic properties of biosynthetic enzymes are crucial for applications in metabolic engineering and for understanding pathway flux. While parameters can vary significantly between species and isoforms, data from model organisms like Arabidopsis thaliana provide valuable benchmarks.

| Enzyme | Organism | Substrate | KM (µM) | kcat (s-1) | Reference |

| CPS (Wild-type) | Arabidopsis thaliana | GGPP | 3 ± 1 | 0.9 ± 0.2 | [6] |

| KO (CYP701A3) | Arabidopsis thaliana | ent-kaurene | 1.8 - 2 | N/A | [4][7] |

| KO (CYP701A3) | Arabidopsis thaliana | ent-kaurenol | 6 | N/A | [7] |

| KO (CYP701A3) | Arabidopsis thaliana | ent-kaurenal | 1.9 | N/A | [7] |

Note: N/A indicates data not available in the cited sources. Vmax is often reported relative to the primary substrate (ent-kaurene) rather than an absolute kcat for KOs.[4]

Experimental Protocols

Characterizing the function of enzymes in the ent-kaurane pathway involves a series of established molecular biology and biochemical techniques.

Protocol 1: Heterologous Expression and Purification of Diterpene Synthases

This protocol describes the production of recombinant CPS or KS enzymes in E. coli for subsequent in vitro analysis.

1. Gene Cloning:

- Amplify the coding sequence of the target diTPS gene (e.g., AtCPS) from plant cDNA. Truncate the N-terminal plastidial transit peptide sequence, which is not required for activity and can hinder expression in E. coli.

- Incorporate appropriate restriction sites or use a recombination-based method (e.g., Gateway, Gibson Assembly) to clone the truncated gene into a suitable expression vector (e.g., pET-28a, pASK-IBA) containing an inducible promoter (e.g., T7) and a purification tag (e.g., His6-tag).

2. Transformation and Expression:

- Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow a starter culture overnight in LB medium with the appropriate antibiotic.

- Inoculate a larger volume of culture (e.g., 1 L) and grow at 37°C with shaking to an OD600 of 0.5-0.6.[8]

- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM.

- Reduce the temperature to 16-20°C and continue shaking for 16-24 hours to promote proper protein folding.[9]

3. Cell Lysis and Purification:

- Harvest the cells by centrifugation (e.g., 5,000 x g, 10 min, 4°C).

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation (e.g., 15,000 x g, 30 min, 4°C) to remove cell debris.

- Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column.

- Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole).

- Elute the His-tagged protein with an elution buffer (lysis buffer with 250-500 mM imidazole).

- Assess purity by SDS-PAGE and determine protein concentration (e.g., Bradford assay).

Protocol 2: In Vitro Diterpene Synthase Assay and Product Identification

This protocol is used to determine the enzymatic activity and product profile of a purified diTPS.

1. Reaction Setup:

- Prepare a reaction mixture in a glass vial. For a typical 100 µL reaction, combine:

- Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl2, 5% glycerol, 5 mM DTT).

- Purified Enzyme (1-5 µg).

- Substrate: ~20 µM GGPP (for CPS) or ent-CPP (for KS).

- For assays with water-insoluble substrates like ent-kaurene (for KO), the substrate is often added dissolved in a minimal volume of acetone (B3395972) or DMSO.

2. Incubation and Product Extraction:

- Incubate the reaction at an optimal temperature (e.g., 30°C) for 1-4 hours.

- If the product is diphosphate-bound (like ent-CPP), add a phosphatase (e.g., alkaline phosphatase) and incubate for another 1-2 hours to cleave the diphosphate group, yielding the corresponding alcohol for easier extraction and analysis.

- Stop the reaction and extract the diterpene products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate). Vortex vigorously and centrifuge to separate the phases.

3. Analysis by GC-MS:

- Carefully transfer the organic phase to a new vial. Concentrate it under a gentle stream of nitrogen if necessary.

- Analyze a 1-2 µL aliquot by Gas Chromatography-Mass Spectrometry (GC-MS).

- GC Conditions (Example):

- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

- Carrier Gas: Helium (1 mL/min)

- Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

- Identify the product by comparing its retention time and mass spectrum to an authentic standard or by interpretation of its fragmentation pattern.

node [

shape=rectangle,

style="filled",

fontname="Arial",

fontsize=11,

margin="0.2,0.1",

penwidth=1.5

];

edge [

arrowhead=vee,

penwidth=1.5,

color="#5F6368"

];

// Nodes

GeneID [label="Gene Identification\n(e.g., from Transcriptome)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

Cloning [label="Cloning into\nExpression Vector", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

Expression [label="Heterologous Expression\nin E. coli", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

Purification [label="Protein Purification\n(e.g., Ni-NTA)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

Assay [label="In Vitro\nEnzyme Assay", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"];

Extraction [label="Product Extraction\n(Organic Solvent)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];

Analysis [label="Product Analysis\n(GC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];

Identification [label="Structure Elucidation\n& Functional Annotation", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"];

// Edges

GeneID -> Cloning;

Cloning -> Expression;

Expression -> Purification;

Purification -> Assay;

Assay -> Extraction;

Extraction -> Analysis;

Analysis -> Identification;

}

Conclusion and Future Directions

The biosynthesis of ent-kaurane diterpenoids is a cornerstone of plant specialized metabolism and hormone biology. The core pathway, defined by the sequential actions of CPS, KS, and KO, provides a robust scaffold that evolution has extensively modified to produce a wealth of bioactive compounds. For researchers in drug development, this pathway represents a rich source of chemical diversity. Future efforts will likely focus on the discovery and characterization of novel downstream "decorating" enzymes, the elucidation of regulatory networks that control pathway flux, and the application of synthetic biology to engineer microbial hosts for the sustainable production of high-value ent-kaurane diterpenoids. The methodologies and data presented here provide a foundational framework for these exciting endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. A pair of threonines mark ent-kaurene synthases for phytohormone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. 1.55 Å-Resolution Structure of ent-Copalyl Diphosphate Synthase and Exploration of General Acid Function by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. iba-lifesciences.com [iba-lifesciences.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Cytotoxicity Screening of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid and Related Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-kaurane diterpenoids are a class of natural products that have garnered significant interest in oncological research due to their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. A notable member of this family is ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, a diterpenoid isolated from Wedelia trilobata. This technical guide provides an in-depth overview of the methodologies for conducting preliminary cytotoxicity screening of this compound and its analogues. While specific cytotoxicity data for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is not extensively available in public literature, this document will draw upon data from related ent-kaurane diterpenoids and extracts of Wedelia trilobata to illustrate the screening process.

The guide will detail standard experimental protocols, present a framework for data analysis, and visualize the potential mechanisms of action through signaling pathway diagrams.

Data Presentation: Cytotoxicity of Related Compounds

To provide a context for the expected cytotoxic potential of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, the following table summarizes the cytotoxic activity of an extract from Sphagneticola trilobata (a synonym for Wedelia trilobata) against a human breast cancer cell line. This data is indicative of the potential bioactivity of its constituents.

| Extract/Compound | Cell Line | Assay | Activity Metric | Result |

| Ethyl acetate (B1210297) extract of Sphagneticola trilobata | MCF-7 (Breast Cancer) | MTT | LC50 | 58.143 µg/mL[1][2] |

Experimental Protocols: Cytotoxicity Assays

The preliminary assessment of a compound's cytotoxic activity is typically conducted using in vitro cell-based assays. The MTT and SRB assays are two of the most common methods employed for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the treated cells for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that measures the total protein content of cells, providing an estimation of cell number.

Protocol:

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

-

Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Washing: Wash the plates multiple times with water to remove the TCA.

-

Staining: Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: General workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway for ent-Kaurane Diterpenoids

Ent-kaurane diterpenoids are known to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway. This often involves the modulation of the Bcl-2 family of proteins.

Caption: Proposed mitochondrial apoptosis pathway for ent-kaurane diterpenoids.

Mechanism of Action of ent-Kaurane Diterpenoids

The cytotoxic effects of many ent-kaurane diterpenoids are attributed to their ability to induce apoptosis and autophagy in cancer cells. The underlying mechanisms often involve:

-

Induction of Oxidative Stress: These compounds can lead to an increase in reactive oxygen species (ROS) within the cancer cells.

-

Mitochondrial Pathway of Apoptosis: As depicted in the diagram above, they can modulate the expression of Bcl-2 family proteins, leading to mitochondrial membrane depolarization and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in apoptosis. For instance, a related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, has been shown to down-regulate Bcl-2 and activate caspases-9 and -3[3].

-

Cell Cycle Arrest: Some ent-kaurane diterpenoids have been observed to cause cell cycle arrest at different phases, thereby inhibiting cell proliferation. For example, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid can induce G2/M phase arrest[4].

Conclusion

While specific cytotoxic data for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid remains to be fully elucidated, the information available for related ent-kaurane diterpenoids and extracts from its natural source, Wedelia trilobata, suggests a strong potential for anticancer activity. The experimental protocols and potential mechanisms of action outlined in this guide provide a robust framework for researchers to conduct preliminary cytotoxicity screening of this and other novel ent-kaurane diterpenoids. Further investigation into the precise molecular targets and signaling pathways will be crucial for the future development of these promising natural products as therapeutic agents.

References

- 1. Antioxidant and cytotoxic activities of the ethyl acetate extract of Sphagneticola trilobata (L.) J.F. Pruski on MCF-7 breast cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to ent-3beta-Cinnamoyloxykaur-16-en-19-oic Acid and the Broader Class of ent-Kaurane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid (CAS Number: 79406-10-3), a member of the ent-kaurane diterpenoid family. While specific experimental data for this particular compound is limited in publicly available literature, this document leverages the extensive research on structurally related ent-kaurane diterpenoids to infer its potential biological activities and to provide a framework for its investigation. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways, offering a valuable resource for researchers interested in the therapeutic potential of this class of natural products.

Introduction to ent-Kaurane Diterpenoids

Ent-kaurane diterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the Isodon genus, as well as from other families such as Asteraceae and Lamiaceae.[1][2] These tetracyclic diterpenes have garnered significant attention in the scientific community due to their wide range of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Chemically, they consist of a perhydrophenanthrene subunit and a cyclopentane (B165970) ring.[1][4] The anticancer effects of ent-kauranes are often mediated through the regulation of apoptosis, cell cycle arrest, autophagy, and metastasis.[1][4][5]

This compound is a specific derivative within this class. Its chemical structure is provided below:

Chemical Structure:

-

IUPAC Name: (1R,4aR,4bR,8S,10aR)-1-cinnamoyloxy-8-methyl-11-methylidene-1,2,3,4,4a,4b,5,6,7,8,9,10-dodecahydrophenanthrene-8-carboxylic acid

-

Molecular Formula: C₂₉H₃₆O₄

-

CAS Number: 79406-10-3

Quantitative Biological Data of Structurally Related ent-Kaurane Diterpenoids

The following tables summarize the cytotoxic and anti-inflammatory activities of various ent-kaurane diterpenoids, providing a reference for the potential efficacy of this compound.

Table 1: Cytotoxic Activity of ent-Kaurane Diterpenoids against Various Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Jungermannenone A | HL-60 (Human leukemia) | 1.3 | [6][7] |

| Jungermannenone D | HL-60 (Human leukemia) | 2.7 | [6][7] |

| Jungermannenone B | HL-60 (Human leukemia) | 5.3 | [6][7] |

| Jungermannenone C | HL-60 (Human leukemia) | 7.8 | [6][7] |

| Unnamed ent-kaurane diterpenoid | HepG2 (Human liver carcinoma) | 12.6 | [8] |

| Unnamed ent-kaurane diterpenoid | MCF-7 (Human breast adenocarcinoma) | 27.1 | [8] |

| ent-kaurenoic acid | MDA-MB-231 (Human breast adenocarcinoma) | - | [9] |

Table 2: Anti-inflammatory Activity of ent-Kaurane Diterpenoids

| Compound Name | Assay | IC₅₀ (µM) | Reference |

| Isodon serra diterpenoid 9 | Nitric Oxide Production Inhibition (LPS-stimulated BV-2 cells) | 7.3 | [10] |

| Isodon serra diterpenoid 1 | Nitric Oxide Production Inhibition (LPS-stimulated BV-2 cells) | 15.6 | [10] |

| Various kaurene derivatives | Nitric Oxide Production Inhibition | 2 - 10 | [11] |

Key Signaling Pathways in the Mechanism of Action

Ent-kaurane diterpenoids exert their biological effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Apoptosis Induction Pathway

Many ent-kaurane diterpenoids induce apoptosis in cancer cells through the intrinsic (mitochondrial) and extrinsic pathways. This involves the regulation of Bcl-2 family proteins, activation of caspases, and ultimately, programmed cell death.

Caption: Apoptosis induction by ent-kaurane diterpenoids.

Anti-inflammatory Action via NF-κB Inhibition

The anti-inflammatory effects of some ent-kaurane diterpenoids are attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.

References

- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 4. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New Derivatives from Microbial Transformation of ent-Kaur-16-en-19-oic Acid by Cunninghamella echinulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective cytotoxicity of ent-kaurene diterpenoids isolated from Baccharis lateralis and Baccharis retusa (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory ent-Kaurane Diterpenoids from Isodon serra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid from Wedelia trilobata

Audience: Researchers, scientists, and drug development professionals.

Introduction: Wedelia trilobata, a member of the Asteraceae family, is a rich source of bioactive secondary metabolites, particularly ent-kaurane diterpenoids. These compounds have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This document provides a detailed protocol for the isolation of a specific ent-kaurane diterpenoid, ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, from the whole plant material of Wedelia trilobata. The methodologies outlined below are based on established phytochemical extraction and chromatographic techniques.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: The whole plant of Wedelia trilobata is collected.

-

Drying: The plant material is air-dried in the shade at room temperature.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent: 95% Ethanol (EtOH)

-

Procedure:

-

The powdered plant material (5 kg) is extracted with 95% EtOH at room temperature. This process is repeated three times to ensure exhaustive extraction.

-

The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (300 g).

-

Fractionation of the Crude Extract

-

Solvent Partitioning:

-

The crude extract is suspended in water.

-

The aqueous suspension is then successively partitioned with petroleum ether (PE) and ethyl acetate (B1210297) (EtOAc) to separate compounds based on their polarity.

-

-

Concentration: The resulting petroleum ether and ethyl acetate fractions are concentrated under reduced pressure.

Chromatographic Isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

The ethyl acetate fraction is subjected to a series of chromatographic separations to isolate the target compound.

-

Step 1: Silica (B1680970) Gel Column Chromatography of the Ethyl Acetate Fraction

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of petroleum ether and acetone (B3395972) (from 10:1 to 1:1, v/v).

-

Procedure: The ethyl acetate extract is loaded onto the silica gel column and eluted with the gradient mobile phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Step 2: Sephadex LH-20 Column Chromatography

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: A mixture of petroleum ether and chloroform (B151607) (1:1, v/v).

-

Procedure: Fractions from the silica gel column containing the compound of interest are pooled, concentrated, and further purified on a Sephadex LH-20 column to remove pigments and other impurities.

-

-

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol (B129727) (MeOH) and water.

-

Procedure: The final purification is achieved by Prep-HPLC to yield pure ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

-

Data Presentation

Table 1: Summary of Extraction and Isolation Yields

| Step | Material | Yield |

| Extraction | Dried Wedelia trilobata whole plant | 300 g (crude extract) |

| Isolation | Crude Extract | 25 mg (ent-3β-Cinnamoyloxykaur-16-en-19-oic acid) |

Table 2: Physicochemical and Spectroscopic Data for ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

| Property | Description |

| Appearance | White amorphous powder |

| Molecular Formula | C₂₉H₃₄O₄ |

| Molecular Weight | 446.58 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ: 7.70 (d, J = 16.0 Hz, 1H), 7.52 (m, 2H), 7.38 (m, 3H), 6.42 (d, J = 16.0 Hz, 1H), 4.78 (s, 1H), 4.74 (s, 1H), 4.72 (dd, J = 11.2, 4.8 Hz, 1H), 2.18 (m, 1H), 1.25 (s, 3H), 0.90 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ: 182.5, 166.7, 155.8, 144.9, 134.5, 130.4, 128.9 (2C), 128.1 (2C), 118.5, 103.0, 80.2, 57.1, 55.7, 49.2, 43.8, 41.3, 40.8, 39.7, 39.5, 38.0, 33.1, 29.0, 21.9, 19.2, 18.1, 17.0, 15.8 |

Visualizations

Experimental Workflow

Application Note: HPLC Purification of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

Introduction

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid is a naturally occurring kaurene diterpenoid that has been isolated from plants of the Wedelia genus. Like other kaurene diterpenoids, it has shown potential biological activities, making it a compound of interest for researchers in natural product chemistry and drug development. High-Performance Liquid Chromatography (HPLC) is a crucial technique for the isolation and purification of such compounds from complex plant extracts, enabling the acquisition of highly pure material for further studies.

This application note provides a detailed protocol for the purification of this compound using a combination of analytical and preparative reversed-phase HPLC (RP-HPLC).

Analytical Method Development

An initial analytical method is essential to determine the retention time of the target compound and to optimize the separation from other components in the crude extract. Based on methods developed for similar kaurene diterpenoids, such as ent-kaurenoic acid isolated from Wedelia paludosa, a robust starting point for analytical method development can be established.[1][2][3]

Table 1: Analytical HPLC Parameters

| Parameter | Condition |

| Column | ODS (C18), 150 x 4.0 mm I.D., 5 µm particle size |

| Mobile Phase | Isocratic: 60% Acetonitrile in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 35°C |

| Injection Volume | 10 µL |

Preparative HPLC Scale-Up

Once the analytical method is established and the retention time of this compound is confirmed, the method can be scaled up for preparative purification. The primary goal of the scale-up is to increase the sample load to isolate a significant quantity of the pure compound.

Table 2: Preparative HPLC Parameters

| Parameter | Condition |

| Column | Preparative ODS (C18), 250 x 20 mm I.D., 10 µm particle size |

| Mobile Phase | Isocratic: 60% Acetonitrile in Water |

| Flow Rate | 20 mL/min (This is an estimated starting point and should be optimized) |

| Detection | UV at 220 nm |

| Temperature | Ambient |

| Sample Loading | To be determined by loading studies |

Experimental Protocols

1. Sample Preparation

-

Extraction: A crude extract containing this compound is typically obtained from the dried and powdered plant material (e.g., aerial parts of Wedelia trilobata) by solvent extraction (e.g., with ethanol (B145695) or methanol).

-

Pre-purification (Optional but Recommended): The crude extract is often subjected to preliminary fractionation using techniques like silica (B1680970) gel column chromatography to enrich the fraction containing the target compound.[4]

-

Sample for HPLC: Dissolve the enriched fraction in the mobile phase (60% Acetonitrile in Water) to a suitable concentration (e.g., 1-5 mg/mL for analytical and higher for preparative, depending on solubility). Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

2. Analytical HPLC Protocol

-

Equilibrate the analytical HPLC system with the mobile phase (60% Acetonitrile in Water) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Set the column oven temperature to 35°C.

-

Set the UV detector to a wavelength of 220 nm.

-

Inject 10 µL of the prepared sample.

-

Run the analysis and record the chromatogram. Identify the peak corresponding to this compound based on its retention time (if a standard is available) or by collecting the fraction and confirming its identity using other analytical techniques (e.g., Mass Spectrometry, NMR).

3. Preparative HPLC Protocol

-

Equilibrate the preparative HPLC system with the mobile phase at the scaled-up flow rate (e.g., 20 mL/min).

-

Perform a blank run (injecting the mobile phase) to ensure a stable baseline.

-

Conduct a loading study by injecting increasing amounts of the sample to determine the maximum sample load that can be purified without significant loss of resolution.

-

Inject the determined optimal sample volume.

-

Monitor the separation at 220 nm and collect the fraction corresponding to the peak of this compound.

-

Analyze the purity of the collected fraction using the analytical HPLC method.

-

Pool the pure fractions and remove the solvent (e.g., by rotary evaporation) to obtain the purified compound.

Visualizations

Caption: Workflow for the HPLC purification of this compound.

Caption: Logical relationship for scaling up from analytical to preparative HPLC.

References

- 1. scielo.br [scielo.br]

- 2. Quantitative determination by HPLC of ent-kaurenoic and grandiflorenic acids in aerial parts of Wedelia paludosa D.C. – ScienceOpen [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. ent-kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Anti-Inflammatory Assay for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-kaurane diterpenoids are a class of natural products known for their diverse biological activities, including anti-inflammatory properties.[1][2] This document provides detailed protocols for evaluating the in vitro anti-inflammatory effects of a specific ent-kaurane derivative, ent-3β-Cinnamoyloxykaur-16-en-19-oic acid. The methodologies described herein are designed to assess the compound's ability to modulate key inflammatory mediators and signaling pathways in a cellular context. While specific data on this cinnamoyloxy derivative is limited, a closely related compound, (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, has demonstrated significant anti-inflammatory activity by suppressing nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines in LPS-stimulated macrophages through the modulation of NF-κB, MAPK, and mTOR pathways.[3] The protocols provided will enable researchers to investigate whether ent-3β-Cinnamoyloxykaur-16-en-19-oic acid exhibits similar and potent anti-inflammatory effects.

Data Summary

The following table summarizes representative quantitative data for a closely related ent-kaurane diterpenoid, (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid (WT-26), demonstrating its anti-inflammatory efficacy in vitro.[3] It is hypothesized that ent-3β-Cinnamoyloxykaur-16-en-19-oic acid may exhibit a similar profile.

| Assay | Cell Line | Stimulant | Test Compound Concentration (µM) | Result (Inhibition %) |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 5 | 45% |

| 10 | 70% | |||

| 20 | 95% | |||

| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | 5 | 30% |

| 10 | 55% | |||

| 20 | 80% | |||

| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | 5 | 40% |

| 10 | 65% | |||

| 20 | 90% | |||

| IL-1β Production | RAW 264.7 | LPS (1 µg/mL) | 5 | 25% |

| 10 | 50% | |||

| 20 | 75% |

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle

This assay quantifies the production of nitric oxide (NO), a key pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[4][5][6] A reduction in nitrite levels in the presence of the test compound indicates an inhibitory effect on NO production.

Materials and Reagents

-

RAW 264.7 macrophage cell line

-

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid

-

Lipopolysaccharide (LPS) from E. coli

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Step-by-Step Procedure

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Pre-treat the cells with various concentrations of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid (e.g., 1, 5, 10, 25 µM) for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

-

Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Assay: Add 100 µL of Griess reagent to each 100 µL of supernatant in a new 96-well plate.

-

Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Workflow for Nitric Oxide (NO) Production Assay.

Protocol 2: Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

Principle

This protocol uses Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant.[7][8] A decrease in the concentration of these cytokines in the presence of the test compound indicates its anti-inflammatory potential.

Materials and Reagents

-

RAW 264.7 macrophage cell line

-

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid

-

LPS from E. coli

-

DMEM, FBS, Penicillin-Streptomycin

-

Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

-

Microplate reader

Step-by-Step Procedure

-

Cell Culture and Treatment: Follow steps 1-3 from Protocol 1 to culture, treat with the test compound, and stimulate RAW 264.7 cells with LPS.

-

Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate and collect the supernatant.

-

ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits. This typically involves:

-

Adding the collected supernatants and standards to the antibody-coated wells.

-

Incubating to allow cytokine binding.

-

Washing the wells to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme.

-

Incubating and washing again.

-

Adding a substrate that reacts with the enzyme to produce a color change.

-

Stopping the reaction and measuring the absorbance at the specified wavelength.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve generated with recombinant cytokines.

Workflow for Pro-Inflammatory Cytokine Measurement by ELISA.

Signaling Pathway

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, TNF-α, IL-6, and IL-1β.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation leads to the ubiquitination and subsequent degradation of IκB, releasing NF-κB. The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.

Simplified NF-κB Signaling Pathway in Inflammation.

References

- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-inflammatory activity of ent-kaurene derivatives. | Semantic Scholar [semanticscholar.org]

- 3. (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, isolated from Wedelia trilobata L., exerts an anti-inflammatory effect via the modulation of NF-κB, MAPK and mTOR pathway and autophagy in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New Diterpenoids With Anti-Inflammatory Activity From Callicarpa rubella Collected in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing the Anti-leishmanial Activity of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid is a kaurane-type diterpenoid that has been identified as a potential anti-leishmanial agent. Its mechanism of action involves the dual inhibition of two critical enzymes in the Leishmania parasite's folate biosynthesis pathway: Pteridine Reductase 1 (PTR1) and Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS). This dual inhibition is a promising strategy to overcome resistance to traditional antifolate drugs that target only DHFR-TS, as PTR1 can act as a metabolic bypass. These application notes provide a summary of the available data and detailed protocols for the evaluation of this compound's anti-leishmanial efficacy.

Data Presentation

The following table summarizes the reported in vitro inhibitory activity of this compound (referred to as compound 302 ) and its derivative, 3α-p-coumaroyloxy-ent-kaur-16-en-19-oic acid (compound 302a ), against key Leishmania major enzymes.

| Compound | Target Enzyme | Leishmania Species | IC50 (µM) | Reference |

| This compound (302) | DHFR-TS | L. major | 6.3 | [1] |

| PTR1 | L. major | < 10 | [2] | |

| 3α-p-coumaroyloxy-ent-kaur-16-en-19-oic acid (302a) | DHFR-TS | L. major | 4.5 | [1] |

| PTR1 | L. major | Highest activity of tested kauranes | [2] |

Note: Data on the activity of this compound against Leishmania promastigote and amastigote stages, as well as its cytotoxicity against mammalian cells, are not currently available in the reviewed literature. The provided data focuses on enzymatic inhibition. Further studies are required to determine the compound's efficacy and selectivity in cellular models.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Dual inhibition of Leishmania folate pathway.

Experimental Workflow Diagram

Caption: Workflow for assessing anti-leishmanial activity.

Experimental Protocols

In Vitro Anti-promastigote Susceptibility Assay

This protocol determines the 50% inhibitory concentration (IC50) of the test compound against the promastigote stage of Leishmania.

Materials:

-

Leishmania species (e.g., L. major, L. donovani) promastigotes in logarithmic growth phase.

-

Complete culture medium (e.g., M199 or RPMI-1640) supplemented with 10-20% Fetal Bovine Serum (FBS).

-

This compound.

-

Resazurin (B115843) sodium salt solution (0.125 mg/mL in PBS).

-

Amphotericin B or Miltefosine (as a positive control).

-

Dimethyl sulfoxide (B87167) (DMSO).

-

96-well flat-bottom microtiter plates.

-

Microplate reader.

Procedure:

-

Harvest logarithmic phase promastigotes and adjust the concentration to 1 x 10^6 parasites/mL in fresh culture medium.

-

Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

-

Prepare serial dilutions of the test compound in DMSO and then in culture medium. Add 100 µL of the compound dilutions to the wells to achieve final desired concentrations. The final DMSO concentration should not exceed 0.5%.

-

Include wells with parasites and medium only (negative control) and parasites with a reference drug (positive control).

-

Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C for L. major) for 72 hours.

-

Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.

-

Measure the fluorescence (560 nm excitation, 590 nm emission) or absorbance (570 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.

Intracellular Anti-amastigote Susceptibility Assay

This protocol assesses the efficacy of the compound against the clinically relevant intracellular amastigote stage of Leishmania.

Materials:

-

THP-1 human monocytic cell line.

-

RPMI-1640 medium supplemented with 10% FBS.

-

Phorbol 12-myristate 13-acetate (PMA).

-

Stationary-phase Leishmania promastigotes.

-

Giemsa stain.

-

Microscope.

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 with 10% FBS.

-

Differentiate the THP-1 cells into macrophages by adding PMA to a final concentration of 50 ng/mL and incubating at 37°C in 5% CO2 for 48-72 hours.

-

After differentiation, wash the adherent macrophages with pre-warmed medium to remove PMA.

-

Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Wash the wells to remove non-phagocytosed promastigotes.

-

Add fresh medium containing serial dilutions of the test compound.

-

Incubate for another 48-72 hours.

-

Fix the cells with methanol (B129727) and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by microscopic examination.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cytotoxicity Assay against Mammalian Cells

This protocol determines the 50% cytotoxic concentration (CC50) of the compound against a mammalian cell line to assess its selectivity.

Materials:

-

Mammalian cell line (e.g., THP-1, J774A.1, or L6).

-

Appropriate culture medium for the chosen cell line.

-

Resazurin or MTT solution.

-

96-well microtiter plates.

Procedure:

-

Seed the mammalian cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).

-

Allow the cells to adhere overnight (if applicable).

-

Add serial dilutions of the test compound to the wells.

-

Incubate at 37°C with 5% CO2 for 48-72 hours.

-

Perform a viability assay (e.g., Resazurin or MTT) according to the manufacturer's instructions.

-

Measure the fluorescence or absorbance and calculate the percentage of cell viability.

-

Determine the CC50 value from the dose-response curve.

Pteridine Reductase 1 (PTR1) Enzyme Inhibition Assay

This spectrophotometric assay measures the inhibition of PTR1 activity.

Materials:

-

Recombinant Leishmania PTR1.

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

NADPH.

-

Pterin (B48896) substrate (e.g., biopterin or folic acid).

-

Spectrophotometer.

Procedure:

-

The assay is performed by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

In a cuvette or 96-well UV-transparent plate, mix the assay buffer, NADPH, and the test compound at various concentrations.

-

Initiate the reaction by adding the PTR1 enzyme and the pterin substrate.

-

Immediately measure the change in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity for each compound concentration.

-

Determine the percentage of inhibition and the IC50 value.

Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) Enzyme Inhibition Assay

This assay measures the inhibition of the DHFR activity of the bifunctional DHFR-TS enzyme.

Materials:

-

Recombinant Leishmania DHFR-TS.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

NADPH.

-

Dihydrofolate (DHF).

-

Spectrophotometer.

Procedure:

-